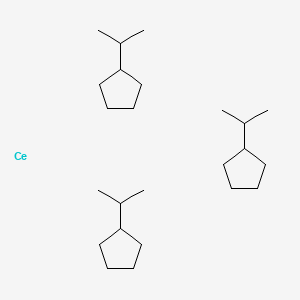

cerium;propan-2-ylcyclopentane

Description

Overview of Organolanthanide Chemistry: Focus on Cerium's Distinctive Coordination and Redox Properties

The chemistry of the lanthanides is largely dominated by the +3 oxidation state. However, cerium is a notable exception, possessing two accessible valence states: the +3 (cerous) and the +4 (ceric). americanelements.com The ceric state is the only non-trivalent rare earth ion that is stable in aqueous solutions, making it a potent oxidizing agent. americanelements.comnih.gov This dual redox capability sets cerium apart from most other lanthanides, whose chemistry is often confined to single-electron transfer reactions. rsc.org

The stability and reactivity of cerium's oxidation states are profoundly influenced by its coordination environment, specifically the ligands bonded to the metal center. upenn.edunih.gov The ligand field can significantly alter the redox potential of the Ce(III)/Ce(IV) couple. upenn.edu While most organocerium compounds feature the Ce(III) state and are characterized as highly nucleophilic yet surprisingly non-basic reagents, the pursuit of stable organometallic Ce(IV) compounds remains a significant challenge. wikipedia.orgresearchgate.net The inherent incompatibility of the highly oxidizing Ce(IV) ion with reducing organic ligands makes the synthesis of such molecules a formidable task. nih.gov

Historical Development of Organocerium Compounds, Highlighting Cyclopentadienyl (B1206354) Derivatives

The field of organolanthanide chemistry began in earnest in 1954, when Wilkinson and Birmingham reported the first successful stabilization of organometallic rare earth complexes, RE(Cp)₃ (where Cp = cyclopentadienyl), which included the cerium analogue. nih.gov This breakthrough opened the door to exploring the rich chemistry of these elements.

The history of organocerium(IV) compounds, in particular, has been marked by both progress and setbacks. researchgate.netrsc.org Early reports in the 1970s claiming the synthesis of compounds like tetrakis(cyclopentadienyl)cerium(IV) (Cp₄Ce) were later disproven. rsc.orgresearchgate.net A significant milestone was achieved in 1976 with the authentication of the first tris(cyclopentadienyl)cerium(IV) complex by Greco and colleagues, and the separate report of bis(η⁸-cyclooctatetraenyl)cerium, known as "cerocene". rsc.orgresearchgate.net In recent years, substantial advancements have been made through the use of sophisticated synthesis protocols and ligands specifically designed to stabilize the Ce(IV) state. researchgate.netrsc.org Among the various classes of organocerium compounds, cyclopentadienyl derivatives are the most extensively studied and well-characterized, with hundreds of structures analyzed by X-ray crystallography. wikipedia.orgwikiwand.com

Significance of Substituted Cyclopentadienyl Ligands in Organometallic Chemistry: The Isopropylcyclopentadienyl Motif

The compound at the core of this article is identified by the IUPAC name cerium;propan-2-ylcyclopentane, though it is more commonly and descriptively referred to as Tris(isopropylcyclopentadienyl)cerium, often abbreviated as Ce(iPrCp)₃. alfa-chemistry.comchemicalbook.com It consists of a central cerium atom bonded to three isopropylcyclopentadienyl ligands.

Substituted cyclopentadienyl ligands are crucial in organometallic chemistry for their ability to tune the properties of the metal center. The isopropylcyclopentadienyl ligand (iPrCp) offers distinct advantages:

Steric Bulk : The isopropyl groups provide significant steric hindrance around the metal, which can enhance the kinetic stability of the complex. cymitquimica.com

Electronic Effects : As an electron-donating group, the isopropyl substituent increases the electron density at the metal center, influencing its reactivity. cymitquimica.com

Solubility and Volatility : These ligands can improve the compound's solubility in organic solvents and, in some cases, its volatility. smolecule.comiaea.org

The specific properties imparted by the isopropylcyclopentadienyl ligand have made Ce(iPrCp)₃ a compound of practical interest. It has been investigated as a precursor for the deposition of cerium(IV) oxide (CeO₂) thin films using techniques like Atomic Layer Deposition (ALD) and Plasma-Enhanced ALD (PE-ALD). mdpi.comresearchgate.net The synthesis of this volatile, violet crystalline compound was reported as early as 1988, typically prepared via the reaction of cerium(III) chloride with sodium isopropylcyclopentadienide in tetrahydrofuran. americanelements.comiaea.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₄H₃₃Ce | americanelements.comalfa-chemistry.com |

| Molecular Weight | 461.64 g/mol | americanelements.comalfa-chemistry.com |

| Appearance | Violet crystals | americanelements.com |

| CAS Number | 122528-16-9 | alfa-chemistry.com |

| Boiling Point | 210-230 °C | ereztech.com |

| Key Application | Precursor for Atomic Layer Deposition (ALD) of CeO₂ | mdpi.comresearchgate.net |

Research Gaps and Opportunities in Cerium Isopropylcyclopentadienyl Chemistry

Despite the progress made, the chemistry of cerium isopropylcyclopentadienyl and related compounds presents several areas for future investigation. The organometallic chemistry of cerium(IV) remains largely undeveloped, described as "exceedingly rare" and a significant synthetic challenge. rsc.orgresearchgate.net This represents a major research gap.

Key opportunities include:

Advanced Precursor Development : While Ce(iPrCp)₃ is a viable ALD precursor, its use can lead to carbon impurities in the deposited films. mdpi.com There is a need to design new or modified cerium isopropylcyclopentadienyl complexes, potentially heteroleptic compounds (containing different types of ligands), to improve film purity and deposition characteristics. researchgate.netereztech.com

Stabilization of Cerium(IV) Complexes : A primary goal in the field is the synthesis of new, stable organometallic Ce(IV) compounds. Designing novel substituted cyclopentadienyl ligands or other ancillary ligands to support the highly oxidizing Ce(IV) center is a crucial avenue of research. nih.govrsc.org

Catalysis : The catalytic potential of organocerium compounds is an area ripe for exploration. Investigating the use of cerium isopropylcyclopentadienyl complexes as catalysts in organic synthesis, drawing parallels with other organolanthanide catalysts, could unlock new applications. cymitquimica.comsmolecule.com

Photochemistry : The study of the photochemical reactivity of cerium complexes is an emerging field. nih.gov Exploring how compounds like Ce(iPrCp)₃ interact with light could lead to novel applications in areas such as photoredox catalysis or materials science. eurekalert.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H48Ce |

|---|---|

Molecular Weight |

476.8 g/mol |

IUPAC Name |

cerium;propan-2-ylcyclopentane |

InChI |

InChI=1S/3C8H16.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3; |

InChI Key |

XXJOBLHJKZCUSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Ce] |

Origin of Product |

United States |

Synthetic Methodologies for Cerium Isopropylcyclopentadienyl Complexes

General Principles of Organocerium Reagent Formation

The formation of organocerium reagents typically involves the in situ generation of the desired species from a suitable cerium source and an organic precursor. These reagents are valued for their high nucleophilicity, which allows them to participate in a variety of addition reactions. wikipedia.org

Transmetallation Strategies: Utilization of Cerium(III) Sources with Organic Precursors

A primary and widely employed method for the synthesis of organocerium compounds is transmetallation. This strategy involves the reaction of a cerium(III) salt, most commonly anhydrous cerium(III) chloride (CeCl₃), with a more electropositive organometallic reagent, such as an organolithium or a Grignard reagent. wikipedia.org The driving force for this reaction is the transfer of the organic group from the more electropositive metal (e.g., lithium or magnesium) to cerium.

The general scheme for this transmetallation can be represented as:

CeCl₃ + 3 R-M → R₃Ce + 3 MCl

(Where R = an organic ligand like isopropylcyclopentadienyl, and M = Li or MgX)

This method is versatile and can be used to generate a range of organocerium reagents from alkyl, alkynyl, and alkenyl precursors. wikipedia.org The resulting organocerium species are often not isolated but used directly in subsequent reactions.

Influence of Reaction Conditions and Solvent Systems on Complex Formation (e.g., Tetrahydrofuran Precomplexation)

The success of the transmetallation reaction is highly dependent on the reaction conditions and the solvent system employed. Tetrahydrofuran (THF) plays a critical role in the synthesis of organocerium reagents. wikipedia.org Anhydrous cerium(III) chloride is often precomplexed with THF, a process that typically involves vigorous stirring for at least two hours. wikipedia.org This precomplexation is crucial for the successful formation of the organocerium complex.

The solvent can significantly alter the structure of the resulting complex in solution. Differences have been observed between reagents prepared in diethyl ether versus those prepared in tetrahydrofuran. wikipedia.org For instance, the parent cerium chloride can form a polymeric species in THF solution, which may influence the nature of the organometallic reagent formed. wikipedia.org The choice of solvent can also impact the reactivity and selectivity of the organocerium reagent in subsequent chemical transformations. For example, in some reactions, the use of a less polar solvent like diethyl ether can lead to higher yields compared to THF, where enolization of the substrate might be a competing side reaction. arkat-usa.org

Synthesis of Cerium(III) Isopropylcyclopentadienyl Complexes

Cerium(III) cyclopentadienyl (B1206354) derivatives are particularly well-studied within organocerium chemistry, with numerous examples characterized by X-ray crystallography. wikipedia.org The synthesis of these complexes, including those with substituted cyclopentadienyl ligands like isopropylcyclopentadienyl, follows established organometallic procedures.

Direct Synthetic Approaches and Optimization Parameters

The direct synthesis of cerium(III) isopropylcyclopentadienyl complexes typically involves the reaction of a cerium(III) precursor, such as CeCl₃, with an alkali metal salt of the isopropylcyclopentadienyl ligand. For example, sodium or potassium isopropylcyclopentadienide can be reacted with CeCl₃ in a suitable solvent like THF.

A general reaction is as follows:

CeCl₃ + 3 K(i-PrCp) → Ce(i-PrCp)₃ + 3 KCl

Optimization of this synthesis requires careful control of stoichiometry, reaction temperature, and time to maximize the yield of the desired tris(isopropylcyclopentadienyl)cerium(III) complex and minimize the formation of partially substituted intermediates. The choice of the alkali metal counter-ion (e.g., Li⁺, Na⁺, K⁺) of the cyclopentadienyl ligand can also influence the reaction kinetics and the purity of the final product.

Ligand Architecture and Stoichiometric Considerations in Complex Assembly

The architecture of the cyclopentadienyl ligand, including the presence of substituents like the isopropyl group, plays a significant role in the structure and stability of the resulting cerium complex. The cyclopentadienyl ligand is an anionic 6-electron donor that typically binds to the metal center in a η⁵-fashion, where all five carbon atoms of the ring interact with the cerium ion. openochem.org

The stoichiometry of the reactants is a critical parameter in the assembly of these complexes. The reaction of CeCl₃ with one, two, or three equivalents of the isopropylcyclopentadienyl anion can, in principle, lead to the formation of mono-, bis-, or tris-substituted complexes, respectively. Precise control over the molar ratios of the reactants is therefore essential for selectively synthesizing the desired complex. For instance, a heteroleptic cerium precursor, bis(isopropylcyclopentadienyl)-di-isopropylacetamidinate-cerium [Ce(iPrCp)₂(N-iPr-amd)], has been synthesized and utilized as a precursor for atomic layer deposition. aip.org This highlights the ability to create complexes with mixed ligand spheres through careful stoichiometric control.

Synthesis of Cerium(IV) Isopropylcyclopentadienyl Complexes

While most organocerium chemistry focuses on the +3 oxidation state, organocerium(IV) compounds, particularly those featuring cyclopentadienyl ligands, are also known. wikipedia.org However, the synthesis of Ce(IV) organometallic complexes is often challenging due to a lack of suitable starting materials and the highly oxidizing nature of the Ce⁴⁺ ion, which can be incompatible with reducing organic ligands. mdpi.comnih.gov

Synthetic routes to cerium(IV) cyclopentadienyl complexes often start from a stable Ce(IV) precursor. For example, treatment of Cp₂CeCl₂K(THF) (where Cp is pentamethylcyclopentadienyl) with alkali-metal alkoxides can generate monomeric bis(pentamethylcyclopentadienyl) cerium(IV) complexes of the type Cp₂Ce(OR)₂. nih.gov In some cases, large substituents on the ancillary ligands can trigger ligand scrambling to form half-sandwich complexes like CpCe(OR)₃. nih.gov

Another approach involves the oxidation of a Ce(III) complex. mdpi.com However, these reactions can be unpredictable and may lead to ligand redistribution. A salt metathesis approach has also been successfully employed, for instance, by reacting Ce(OtBu)₂(NO₃)₂(THF)₂ with potassium salts of substituted cyclopentadienes to isolate new Ce(IV) metallocenes. researchgate.net

The synthesis of a specific cerium(IV) complex with an isopropylcyclopentadienyl ligand would likely follow similar strategies, requiring a suitable Ce(IV) starting material or a controlled oxidation of a Ce(III) isopropylcyclopentadienyl precursor. The stability of the resulting Ce(IV) complex would be influenced by the electronic and steric properties of the isopropylcyclopentadienyl ligand and any other ancillary ligands present.

Challenges in Achieving Stability and Isolation of Tetravalent Organocerium Species

The accessibility of the +4 oxidation state for cerium distinguishes it from most other lanthanides. However, the synthesis and isolation of stable organometallic cerium(IV) compounds have proven to be a formidable challenge for chemists. snnu.edu.cnnih.gov The high oxidizing power of the Ce(IV) ion makes it prone to reduction, particularly in the presence of organic ligands that can act as reducing agents. This inherent instability has led to many early reports of organocerium(IV) compounds being disproven upon further investigation. nih.gov

Furthermore, the isolation of these complexes is often hampered by their high reactivity and sensitivity to air and moisture. Rigorous anhydrous and anaerobic techniques are essential for their synthesis and handling. The choice of solvent can also play a crucial role, as coordinating solvents can sometimes stabilize the cerium center but may also participate in unwanted side reactions.

Rational Design of Ligand Scaffolds for Cerium(IV) Stabilization

To overcome the inherent instability of tetravalent organocerium species, significant efforts have been directed towards the rational design of ligand scaffolds that can effectively stabilize the high oxidation state. The key principles guiding this design are the use of sterically demanding and strongly electron-donating ligands.

Steric Hindrance: Bulky ligands play a crucial role in kinetically stabilizing the Ce(IV) center by physically shielding it from potential reductants and preventing intermolecular decomposition pathways. The encapsulation of the metal ion within a sterically crowded environment can significantly enhance the thermal stability of the resulting complex.

Electronic Effects: Ligands with strong electron-donating properties are essential to electronically saturate the highly Lewis acidic Ce(IV) center. By donating electron density to the metal, these ligands help to mitigate its high oxidizing potential, thereby making the +4 oxidation state more favorable. Ligands containing oxygen and nitrogen donor atoms, such as alkoxides, amides, and iminophosphoranes, have been successfully employed to stabilize Ce(IV). For instance, the use of bulky iminophosphorane ligands has enabled the isolation and characterization of rare Ce(IV) alkyl and benzyl (B1604629) complexes.

The interplay of both steric and electronic factors is critical. A successful ligand design will provide a coordination environment that is both sterically encumbered and electronically rich, creating a robust pocket that can accommodate and stabilize the Ce(IV) ion.

Table 1: Examples of Ligand Types Used for Cerium(IV) Stabilization

| Ligand Type | Key Features |

| Cyclopentadienyl (and substituted derivatives) | Bulky, π-donating |

| Alkoxides | Strong σ-donors, can be sterically tuned |

| Amides | Strong σ- and π-donors |

| Iminophosphoranes | Very strong electron donors, sterically bulky |

| Siloxides | Bulky, strong σ-donors |

Stereoselective Synthesis of Isopropylcyclopentadienyl Ligand Derivatives for Chiral Cerium Complexes

The development of chiral organometallic complexes is of paramount importance for their application in asymmetric catalysis. The stereoselective synthesis of isopropylcyclopentadienyl ligand derivatives for the creation of chiral cerium complexes is an area of growing interest, though specific examples remain relatively scarce in the literature. The primary challenge lies in the controlled introduction of chirality into the cyclopentadienyl ring system, which can then be transferred to the metal center upon complexation.

Several general strategies for the synthesis of chiral cyclopentadienyl ligands have been developed, which can be adapted for the preparation of isopropyl-substituted derivatives. snnu.edu.cn These approaches often involve the use of chiral auxiliaries, which are temporarily attached to the cyclopentadienyl precursor to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired chiral substitution pattern is established, the auxiliary can be removed.

Another approach involves the use of chiral starting materials that already possess the desired stereochemistry. For instance, naturally occurring chiral compounds can be elaborated to incorporate a cyclopentadienyl moiety. The introduction of the isopropyl group can be achieved through various organic transformations, and the stereoselectivity of these reactions is crucial for obtaining an enantiomerically pure ligand.

Once the chiral isopropylcyclopentadienyl ligand is synthesized, its complexation with a suitable cerium precursor, such as cerium(III) chloride, can be carried out. wikipedia.org The stereochemical integrity of the ligand is generally retained during the metalation step, leading to the formation of a chiral cerium complex. The characterization of these chiral complexes often requires a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction to confirm the absolute stereochemistry.

While the synthesis of chiral lanthanide complexes with substituted cyclopentadienyl ligands has been reported, the specific focus on isopropylcyclopentadienyl cerium complexes for asymmetric catalysis is an area that warrants further exploration. soton.ac.uknih.gov The development of efficient and stereoselective routes to these ligands is a key step towards unlocking the full potential of chiral cerium catalysts.

Table 2: Common Strategies for Chiral Ligand Synthesis

| Strategy | Description |

| Chiral Auxiliary | A temporary chiral group directs the stereoselective functionalization of the pro-chiral substrate. wikipedia.org |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products as starting materials. |

| Asymmetric Catalysis | Employs a chiral catalyst to enantioselectively synthesize the desired ligand. |

| Resolution | Separation of a racemic mixture of the ligand into its constituent enantiomers. |

Advanced Characterization Techniques for Cerium Isopropylcyclopentadienyl Complexes

Spectroscopic Analysis of Electronic and Vibrational Structures

Spectroscopic methods are indispensable for probing the intricate electronic and vibrational landscapes of cerium isopropylcyclopentadienyl complexes. These techniques elucidate the nature of the metal-ligand bonding, the dynamics of excited states, and the structural features of the molecule in solution.

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a key technique for investigating the electronic transitions within cerium(III) complexes. For Ce(III) ions, which have a 4f¹ electronic configuration, the primary electronic transitions observed are Laporte-allowed 4f → 5d transitions. These transitions typically result in broad and intense absorption bands in the ultraviolet region of the electromagnetic spectrum.

The energy of these f-d transitions is highly sensitive to the coordination environment and the nature of the ligands bonded to the cerium center. The crystal field imposed by the isopropylcyclopentadienyl ligands splits the 5d orbitals, leading to multiple absorption bands. The position and intensity of these bands provide a spectroscopic fingerprint of the complex, offering valuable information about the coordination geometry and the nephelauxetic effect of the ligands. For instance, a UV/Vis spectrum of a generic Ce(III) species can show a maximum absorbance around 265 nm with a shoulder extending to approximately 350 nm. researchgate.net The study of these electronic transitions is crucial for applications in materials science and photocatalysis. rsc.org

Table 1: Representative UV-Vis Absorption Data for Ce(III) Complexes

| Complex Type | Absorption Maxima (λ_max) | Transition Assignment | Reference |

|---|---|---|---|

| General Ce(III) Species | ~265 nm | 4f → 5d | researchgate.net |

Note: This table provides representative data for Ce(III) species to illustrate typical spectral features. Specific values for cerium isopropylcyclopentadienyl may vary.

Cerium(III) complexes are well-known for their luminescent properties, which are studied using photoluminescence (PL) spectroscopy. chemistryviews.org Following excitation into the 5d orbitals via the absorption of UV light, the complex relaxes to the lowest-energy 5d state and then undergoes radiative decay back to the ground 4f state (5d → 4f transition). This process results in a characteristic broad emission band, often with a doublet structure due to the spin-orbit coupling of the 4f ground state (²F₅/₂ and ²F₇/₂). chemistryviews.org

Table 2: Typical Photoluminescence Characteristics of Ce(III) Complexes

| Property | Typical Value/Observation | Significance | References |

|---|---|---|---|

| Emission Type | Broad, often a doublet | Characteristic 5d → 4f transition | chemistryviews.org |

| Emission Color | Blue to Orange-Red | Tunable by ligand environment | chemistryviews.org |

| Quantum Yield (PLQY) | Variable | Measures emission efficiency | rsc.org |

Note: The data presented are characteristic of luminescent Ce(III) complexes and serve as an illustrative guide.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the bonding within cerium isopropylcyclopentadienyl complexes. These methods provide detailed information on the vibrational modes of the isopropylcyclopentadienyl ligand itself and the low-frequency vibrations corresponding to the cerium-ligand bonds.

Ligand-Specific Vibrations : The IR and Raman spectra are dominated by the internal vibrations of the isopropylcyclopentadienyl ligand. Key vibrational bands include C-H stretching frequencies of the isopropyl and cyclopentadienyl (B1206354) ring protons, C-C stretching modes within the ring, and various C-H bending modes. These bands can be used to confirm the presence and integrity of the ligand within the complex.

Metal-Ligand Vibrations : The vibrations associated with the Ce-Cp bond (where Cp refers to the cyclopentadienyl ring) occur at low frequencies, typically below 600 cm⁻¹. These modes are often weak in the IR spectrum but can be more prominent in the Raman spectrum. Identifying these vibrations provides direct evidence of the metal-ligand bond and can offer qualitative information about its strength.

In studies of cerium oxide materials derived from such precursors, the disappearance of ligand-specific bands and the appearance of the characteristic Ce-O vibrational mode (a strong band around 460 cm⁻¹ in Raman spectra) confirms the conversion of the precursor to the oxide. irdg.org

Table 3: General Regions for Vibrational Modes in a Cerium Isopropylcyclopentadienyl Complex

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H Stretching (Aliphatic & Aromatic) | 2800 - 3100 | IR, Raman |

| C=C Stretching (Cp Ring) | 1400 - 1500 | IR, Raman |

| C-H Bending | 750 - 1400 | IR, Raman |

Note: This table outlines expected frequency regions for the specified vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. However, for complexes containing the paramagnetic Ce(III) ion, the presence of an unpaired electron significantly complicates the spectra. aalto.fi The unpaired electron induces large paramagnetic shifts in the resonance frequencies of nearby nuclei and causes significant line broadening. nih.gov

Despite these challenges, ¹H and ¹³C NMR spectra can provide valuable structural information:

Paramagnetic Shift : The proton and carbon signals of the isopropylcyclopentadienyl ligand are shifted far outside the typical diamagnetic range (0-10 ppm for ¹H). The magnitude of this shift is dependent on the distance of the nucleus from the paramagnetic cerium center, which can aid in signal assignment. nih.gov

Broad Signals : The relaxation enhancement caused by the unpaired electron leads to very broad NMR signals. aalto.fi

Due to these effects, specialized NMR techniques and careful interpretation are required. The observation of broad, widely dispersed signals can, in itself, be a confirmation of the paramagnetic nature of the complex. For example, in a related paramagnetic tris(amidinato)cerium(III) complex, ¹H NMR signals for the ligand's phenyl protons were observed at highly shifted positions of 12.85, 9.30, and 8.69 ppm. nih.gov

Structural Determination in Crystalline and Amorphous States

While spectroscopic methods probe the electronic and solution-state structure, diffraction techniques are essential for determining the precise atomic arrangement in the solid state.

Coordination Number and Geometry : The number of ligands attached to the cerium ion and their spatial arrangement.

Bonding Parameters : The precise distances of the Ce-C bonds to the cyclopentadienyl rings, providing insight into the nature of the metal-ligand interaction.

Molecular Packing : How individual complex molecules are arranged in the crystal lattice, revealing any intermolecular interactions.

While the specific crystal structure for tris(isopropylcyclopentadienyl)cerium is not detailed in the provided sources, data from related heteroleptic complexes like bis(isopropylcyclopentadienyl)-di-isopropylacetamidinate-cerium, Ce(iPrCp)₂(N-iPr-amd), confirm the integration of the iPrCp ligand in stable cerium precursors. aip.org In other characterized homoleptic Ce(III) complexes, such as those with three chelating amidinate anions, the cerium center adopts a distorted octahedral geometry with Ce-N distances in the range of 2.482 Å to 2.492 Å. nih.gov Similar detailed structural parameters would be obtainable for a crystalline cerium isopropylcyclopentadienyl complex.

Table 4: Illustrative Structural Parameters from a Related Ce(III) Complex

| Parameter | Value/Description | Significance | Reference |

|---|---|---|---|

| Compound | Tris[N,N'-bis(isopropyl)benzamidinato]cerium(III) | Analogous homoleptic Ce(III) complex | nih.gov |

| Geometry | Distorted Octahedral | Describes coordination environment | nih.gov |

| Ce-N Bond Distances | 2.482(2) – 2.492(2) Å | Defines metal-ligand bond lengths | nih.gov |

Note: This table shows data from a related cerium(III) complex to illustrate the type of information obtained from XRD studies.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and nanostructure of materials. measurlabs.com While these methods are typically applied to solid-state materials derived from organometallic precursors rather than the precursors themselves, they are invaluable for assessing the quality of thin films or nanoparticles produced using cerium isopropylcyclopentadienyl complexes.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. measurlabs.com For materials synthesized from cerium precursors, SEM is used to:

Analyze Surface Topography: It reveals details about the surface features, smoothness, and uniformity of cerium oxide thin films.

Determine Grain Size and Shape: In polycrystalline films, SEM can distinguish individual grains and provide data on their size distribution and morphology.

Identify Defects: The technique is effective in spotting surface defects such as cracks, voids, or contaminants that can affect material performance.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin sample, allowing for the visualization of its internal structure. measurlabs.com In the context of materials derived from cerium isopropylcyclopentadienyl, TEM is employed to:

Visualize Internal Nanostructure: TEM provides detailed information about the crystallinity, lattice structure, and orientation of grains within a film.

Characterize Nanoparticles: For cerium oxide nanoparticles synthesized using these precursors, TEM can determine their precise size, shape, and degree of agglomeration. sid.ir

High-Resolution Imaging: At very high magnifications, TEM can resolve atomic lattices, providing fundamental insights into the crystalline quality of the material.

Together, SEM and TEM offer a complementary view of the material's structure. For instance, in the atomic layer deposition (ALD) of cerium oxide films, SEM can confirm the uniformity of the film over a large area, while TEM can verify its polycrystalline cubic structure at the nanoscale. sid.iraip.orgresearchgate.net

Elemental and Oxidation State Analysis

Analyzing the elemental composition and, crucially, the oxidation state of cerium is fundamental to understanding the chemical properties and reactivity of its complexes.

X-ray Photoelectron Spectroscopy (XPS) for Cerium Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. It is particularly well-suited for distinguishing between the two primary oxidation states of cerium: Ce(III) and Ce(IV). researchgate.net

The XPS analysis of the Cerium 3d core level region provides a complex but information-rich spectrum. The spectrum for a pure Ce(IV) oxide sample shows six distinct components due to spin-orbit splitting and multiplet splitting, even though only one chemical state is present. thermofisher.com The presence of Ce(III) introduces additional peaks. A key indicator for the presence of Ce(IV) is a characteristic peak at a binding energy of approximately 917 eV, which is absent in pure Ce(III) spectra. thermofisher.com

Researchers can quantify the relative amounts of Ce(III) and Ce(IV) by deconvoluting the complex Ce 3d spectrum into its constituent peaks. researchgate.net This analysis is critical in applications like catalysis and in the fabrication of dielectric films, where the ratio of Ce³⁺/Ce⁴⁺ influences oxygen vacancies and, consequently, the material's properties. aip.orgresearchgate.net For instance, XPS analysis of cerium oxide films grown by ALD using cerium precursors revealed a composition of CeO1.74, indicating the presence of a significant number of oxygen vacancies and a mix of Ce³⁺ and Ce⁴⁺ states. aip.orgresearchgate.net

Below is a table summarizing the characteristic binding energies used to identify cerium oxidation states.

| Oxidation State | Core Level | Approximate Binding Energy (eV) | Key Feature |

| Ce(III) | Ce 3d₅/₂ | ~880 | Represents the lower oxidation state |

| Ce(IV) | Ce 3d₅/₂ | ~882 | Represents the higher oxidation state |

| Ce(IV) | Ce 3d₃/₂ | ~917 | Unique satellite peak, absent in Ce(III) |

Data sourced from reference thermofisher.com.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For organometallic compounds like cerium isopropylcyclopentadienyl complexes, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to prevent premature decomposition of the molecule.

Molecular Weight Determination: The primary application is the precise determination of the molecular weight of the complex. The mass spectrum will show a peak corresponding to the molecular ion (M⁺), confirming the identity and purity of the synthesized compound.

Fragmentation Analysis: By inducing fragmentation of the molecular ion, for example through collision-induced dissociation (CID), insights into the compound's structure and the strength of its chemical bonds can be gained. electronicsandbooks.com For a complex like tris(isopropylcyclopentadienyl)cerium, fragmentation would likely involve the sequential loss of the isopropylcyclopentadienyl ligands. Analyzing these fragments helps to confirm the structure of the ligands and their coordination to the central cerium atom.

Isotopic Pattern Analysis: Cerium has several stable isotopes. High-resolution mass spectrometry can resolve the isotopic pattern of the molecular ion, which must match the theoretically calculated pattern based on the natural abundance of the isotopes of cerium, carbon, and hydrogen. This provides an additional layer of confirmation for the compound's elemental composition.

While detailed mass spectrometry data for cerium;propan-2-ylcyclopentane specifically is not widely published in introductory literature, the principles are broadly applicable to the characterization of such organometallic species. electronicsandbooks.com

Electronic Structure and Theoretical Investigations of Cerium Isopropylcyclopentadienyl Complexes

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for understanding the electronic configurations and bonding in cerium complexes. These methods allow for a detailed examination of molecular orbitals and the factors that govern the stability and properties of these molecules.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of cerium compounds due to its balance of computational cost and accuracy. uic.eduntu.ac.uk DFT calculations can provide valuable information about the ground state electronic configuration, molecular geometry, and the nature of the chemical bonds.

In the case of cerium isopropylcyclopentadienyl complexes, DFT studies would typically focus on determining the distribution of electrons in the molecular orbitals, particularly the involvement of the cerium 4f and 5d orbitals in bonding with the isopropylcyclopentadienyl ligands. The choice of the functional is critical in obtaining reliable results for f-element compounds. ntu.ac.uk For instance, hybrid functionals like B3LYP are often employed to describe the electronic properties of cerium oxides and complexes. ntu.ac.uknih.gov DFT+U, a method that incorporates an on-site Coulomb interaction term (U), is also utilized to better account for the strong correlation effects of the Ce f-electrons, especially when studying systems with potential Ce(III)/Ce(IV) mixed valency. rsc.org

For a hypothetical cerium(IV) isopropylcyclopentadienyl complex, the highest occupied molecular orbitals (HOMOs) are expected to be primarily ligand-based, while the lowest unoccupied molecular orbitals (LUMOs) would have significant cerium 4f character. nih.gov The energy difference between the HOMO and LUMO is a key parameter that influences the chemical reactivity and spectroscopic properties of the complex.

Table 1: Representative DFT Functionals for Cerium Complexes

| Functional | Type | Key Features |

| B3LYP | Hybrid | Includes a portion of exact Hartree-Fock exchange, often providing good descriptions of molecular geometries and electronic properties. ntu.ac.uknih.gov |

| PBE0 | Hybrid | Another popular hybrid functional that often performs well for both structural and electronic properties of cerium compounds. ntu.ac.uk |

| LDA+U | Corrected DFT | Adds a Hubbard U term to the local density approximation to better describe strongly correlated f-electrons. rsc.org |

| PBE+U | Corrected DFT | Similar to LDA+U, but based on the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation. rsc.org |

For a more rigorous description of the electronic structure of heavy elements like cerium, ab initio methods are employed. acs.org These methods, such as Complete Active Space Self-Consistent Field (CASSCF), provide a more accurate treatment of electron correlation, which is particularly important for systems with multiple low-lying electronic states. uni-koeln.de

A crucial aspect of calculations on cerium complexes is the inclusion of relativistic effects. uni-rostock.de The high nuclear charge of cerium causes the inner-shell electrons to move at speeds approaching the speed of light, leading to significant relativistic corrections to the electronic structure. uni-rostock.de These effects can be broadly categorized into scalar relativistic effects (mass-velocity and Darwin terms) and spin-orbit coupling. uni-rostock.de

Relativistic effects have a profound impact on the energies and spatial extent of the atomic orbitals. For cerium, scalar relativistic effects cause a contraction and stabilization of the s and p orbitals, while the d and f orbitals expand and are destabilized. Spin-orbit coupling further splits the f-orbitals into j = 5/2 and j = 7/2 sets, which can significantly influence the magnetic and spectroscopic properties of the complexes. msu.edu The inclusion of these effects is essential for accurately predicting the contribution of the 4f orbitals to chemical bonding. msu.edu

Analysis of Metal-Ligand Bonding Interactions

The bonding in lanthanide complexes has traditionally been considered to be predominantly ionic. However, a growing body of evidence from both experimental and theoretical studies suggests that a degree of covalency exists in cerium-ligand bonds, including Ce-C bonds. rsc.orgnih.govrsc.org This covalency arises from the mixing of cerium and ligand orbitals.

Computational methods provide tools to quantify the degree of covalency. Natural Bond Orbital (NBO) analysis, for example, can be used to determine the percentage of metal and ligand character in the bonding orbitals. rsc.orgnih.gov Studies on cerium(IV) carbene complexes have shown a surprising level of covalent contribution to the Ce-C bond, with significant cerium character identified in the bonding orbitals. rsc.orgnih.gov In the context of a cerium isopropylcyclopentadienyl complex, similar analyses would be expected to reveal a degree of orbital mixing between the cerium 5d and 4f orbitals and the π-system of the cyclopentadienyl (B1206354) ring. The downfield shift of the 13C NMR resonance of the carbon atom directly bonded to a heavy metal like cerium can also be an indicator of the degree of covalency, influenced by the spin-orbit heavy-atom on the light atom (SO-HALA) effect. nih.gov

Table 2: Computational Methods for Assessing Covalency

| Method | Description |

| Natural Bond Orbital (NBO) Analysis | Examines the localized bonding orbitals to determine the contributions of atomic orbitals from each atom to the bond. rsc.orgnih.gov |

| Atoms in Molecules (AIM) Theory | Analyzes the electron density topology to characterize the nature of chemical bonds, distinguishing between ionic and covalent interactions. ed.ac.uk |

| Mayer Bond Order | A computational index that provides a measure of the covalent character of a chemical bond. ed.ac.uk |

The interaction between the orbitals of the cerium atom and the isopropylcyclopentadienyl ligand dictates the bonding and electronic transitions in the complex. The primary interactions involve the overlap of the filled π-orbitals of the cyclopentadienyl ring with the empty or partially filled orbitals of the cerium center.

A significant electronic feature in many cerium(IV) complexes is the presence of Ligand-to-Metal Charge Transfer (LMCT) bands in their electronic absorption spectra. nih.govacs.orgnih.gov These transitions involve the excitation of an electron from a ligand-based molecular orbital to a metal-centered orbital, typically a cerium 4f orbital. nih.gov The energy of these LMCT bands is sensitive to the nature of the ligand and the coordination environment of the cerium ion. chemrxiv.orgchemrxiv.org For a cerium isopropylcyclopentadienyl complex, LMCT transitions would likely involve the excitation of an electron from the π-system of the cyclopentadienyl ligand to the vacant 4f orbitals of a Ce(IV) center. The study of these LMCT phenomena is crucial as they can be harnessed for photocatalytic applications. nih.govacs.orgnih.gov

Computational Prediction of Spectroscopic Signatures

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of cerium complexes. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra, providing information on the energies and intensities of electronic transitions, such as the LMCT bands discussed above. nih.gov

By simulating the UV-vis-NIR spectrum, computational methods can aid in the assignment of experimentally observed spectral features to specific electronic transitions. nih.gov For instance, calculations can confirm the assignment of high-energy absorption bands in cerium(IV) complexes to LMCT transitions. nih.gov Furthermore, computational predictions of NMR chemical shifts, particularly for carbon atoms bonded to cerium, can provide insights into the bonding and electronic structure, as these are sensitive to relativistic effects and the degree of covalency. nih.gov

Mechanistic Pathways and Energetic Profiles via Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of catalytic cycles that are often difficult to probe experimentally. For cerium isopropylcyclopentadienyl complexes, theoretical studies focus on mapping the potential energy surfaces of catalytic reactions, identifying transition states, and calculating the activation energies for each elementary step. This approach provides a step-by-step understanding of how the catalyst facilitates chemical transformations.

Detailed computational analyses of catalytic processes, such as C-H activation or hydroamination, involving cerium complexes with substituted cyclopentadienyl ligands, reveal multi-step reaction pathways. A typical catalytic cycle commences with the coordination of the substrate to the cerium center. This is followed by the key bond-forming or bond-breaking step, such as the insertion of an unsaturated substrate into a Ce-ligand bond or the activation of a C-H bond. The cycle concludes with the release of the product and regeneration of the active catalyst.

For a hypothetical catalytic hydroamination reaction facilitated by a cerium isopropylcyclopentadienyl complex, computational modeling can predict the relative energies of the species involved. The data presented in the following table is illustrative of the types of energetic profiles that can be obtained from such studies. The values are representative and based on analogous systems reported in the literature for organolanthanide-catalyzed reactions, as specific detailed computational studies on "cerium;propan-2-ylcyclopentane" are not widely available in published literature.

Illustrative Energetic Profile for a Catalytic Cycle

| Step | Description | Species | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Catalyst Resting State | [Ce(i-PrCp)₂X] | 0.0 |

| 2 | Substrate Coordination | [Ce(i-PrCp)₂X(Substrate)] | -5.2 |

| 3 | Transition State 1 | [TS₁] | +18.5 |

| 4 | Intermediate 1 | [Intermediate] | -12.8 |

| 5 | Transition State 2 | [TS₂] | +15.3 |

| 6 | Product Coordination | [Ce(i-PrCp)₂X(Product)] | -25.0 |

| 7 | Product Release | [Ce(i-PrCp)₂X] + Product | -20.0 |

This table presents a hypothetical energetic profile for a catalytic reaction involving a cerium isopropylcyclopentadienyl complex. The values are illustrative and intended to represent the type of data generated from DFT calculations.

The research findings from these computational models provide a framework for understanding how the electronic and steric properties of the isopropylcyclopentadienyl ligand influence the catalytic activity of the cerium center. For instance, the electron-donating nature of the isopropyl group can affect the reactivity of the cerium complex, potentially lowering the activation barriers for key steps in the catalytic cycle. Furthermore, the steric bulk of the ligand can play a crucial role in controlling the selectivity of the reaction.

Reactivity and Catalytic Applications of Cerium Isopropylcyclopentadienyl Complexes

Organocerium Reagents in Selective Organic Transformations

Organocerium reagents, particularly those derived from functionalized cyclopentadienyl (B1206354) ligands like the isopropylcyclopentadienyl moiety, have emerged as powerful tools in selective organic synthesis. These complexes harness the unique properties of the cerium ion, most notably its high oxophilicity and low basicity compared to analogous organolithium or Grignard reagents. The isopropylcyclopentadienyl ligand, with its steric bulk and electronic properties, further modulates the reactivity and selectivity of the cerium center.

Nucleophilic Addition Reactions to Carbonyls and Imines with Enhanced Chemoselectivity

Organocerium reagents derived from cerium(III) chloride and organolithium or Grignard reagents exhibit exceptional chemoselectivity in nucleophilic additions to carbonyls and imines. wikipedia.orgiupac.org Unlike their more basic counterparts, organocerium reagents can tolerate a wide range of functional groups, including enolizable protons, esters, and amides, thus minimizing side reactions. wikipedia.orgresearchgate.net This enhanced selectivity is attributed to the lower basicity of the organocerium species. iupac.orgliverpool.ac.uk

The high oxophilicity of the cerium(III) ion plays a crucial role in these transformations. It coordinates to the oxygen atom of the carbonyl group, activating it for nucleophilic attack. wikipedia.org This pre-coordination is a key step for successful transmetalation and subsequent reaction. wikipedia.org In reactions with α,β-unsaturated carbonyl compounds, organocerium reagents almost exclusively yield 1,2-addition products, a consequence of this strong carbonyl activation. wikipedia.orgresearchgate.net

For instance, the addition of organocerium reagents to ketones that are susceptible to enolization proceeds in high yields, where organolithium or Grignard reagents alone would primarily act as bases. iupac.orgresearchgate.net Similarly, these reagents add cleanly to imines without the need for additional Lewis acid catalysts, which is often required for less nucleophilic organometallics. wikipedia.org

Table 1: Chemoselective Addition of Organocerium Reagents to Carbonyl Compounds

| Substrate | Organometallic Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Cyclohexen-1-one | MeLi/CeCl₃ | 1-Methylcyclohex-2-en-1-ol | 95 | wikipedia.org |

| 2-Cyclohexen-1-one | MeLi | 1-Methylcyclohex-2-en-1-ol / 3-Methylcyclohexanone | 48 / 52 | wikipedia.org |

| 4-Phenyl-2-butanone | n-BuLi/CeCl₃ | 6-Phenyl-3-heptanol | 88 | researchgate.net |

Stereoselective Carbon-Carbon Bond Forming Reactions

The steric and electronic environment imparted by ligands such as isopropylcyclopentadienyl can influence the stereochemical outcome of C-C bond forming reactions. While the broader field of stereoselective C-C bond formation is extensive, the specific application of cerium isopropylcyclopentadienyl complexes is a more specialized area. nih.govgrantome.comupenn.edu The general principles of organocerium chemistry suggest that the bulky cyclopentadienyl ligands can create a chiral environment around the metal center, enabling facial discrimination on prochiral substrates.

The formation of new stereocenters with high diastereoselectivity or enantioselectivity often relies on the use of chiral ligands. liverpool.ac.uk In the context of cerium chemistry, TADDOL-modified organocerium reagents have been employed for enantioselective additions to aldehydes. liverpool.ac.uk While not specifically involving isopropylcyclopentadienyl, these studies demonstrate the potential for achieving high levels of stereocontrol by modifying the ligand sphere of the cerium atom. The bulky nature of the isopropylcyclopentadienyl ligand could similarly be exploited to induce stereoselectivity.

Radical and Radical Cation Mediated Processes

Cerium(IV) complexes are known to participate in single-electron transfer (SET) processes, generating radical intermediates. The oxidation of β-dicarbonyl compounds by Ce(IV) reagents, for example, proceeds through radical cation intermediates. nih.gov The stability and subsequent reactivity of these radicals are influenced by the solvent and the ligand environment of the cerium complex. nih.gov

While the direct involvement of cerium isopropylcyclopentadienyl complexes in mediating radical reactions is a developing area of research, the known redox behavior of cerium suggests their potential in such transformations. The formation of reactive carbon-centered radicals from the oxidation of carbanions by Ce(IV) is a known process, which can lead to C-C bond formation. nih.gov Furthermore, cerium(III) has been shown to "repair" organic radical cations by reducing them back to the parent molecule, highlighting the redox activity of the Ce(III)/Ce(IV) couple. researchgate.net

Homogeneous Catalysis by Cerium Isopropylcyclopentadienyl Complexes

The versatile redox chemistry of cerium, cycling between the +3 and +4 oxidation states, makes its complexes attractive candidates for homogeneous catalysis. Cyclopentadienyl ligands, including the isopropyl-substituted variant, are crucial in stabilizing the cerium center in different oxidation states and modulating its catalytic activity.

Development of Cerium(III) Catalysts for Reductive Transformations

Cerium(III) complexes have been investigated as catalysts in various transformations. Luminescent Ce(III) complexes can act as potent photo-reductants upon excitation. researchgate.net This property can be harnessed for catalytic reductive processes, such as halogen atom abstraction from organic halides. researchgate.net While specific examples employing isopropylcyclopentadienyl ligands are not extensively documented in this context, the fundamental principles suggest their applicability.

Atomically dispersed Ce(III) on supports has shown catalytic activity comparable to bulk ceria in oxidation reactions, indicating the potential for highly efficient cerium-based catalysts. nih.gov In the realm of homogeneous catalysis, a cerium(III) chloride complex has been utilized in the visible-light-induced photocatalytic cleavage and amination of C-C bonds in cycloalkanols, demonstrating a novel reductive functionalization pathway. nih.gov

Exploration of Cerium(IV) Catalysts for Oxidative Processes, including C-H and C-C Bond Functionalization

Cerium(IV) complexes are powerful oxidants and have found application in a range of oxidative transformations. The synthesis and reactivity of various pentamethylcyclopentadienyl cerium(IV) complexes have been reported, providing a basis for understanding the behavior of related isopropylcyclopentadienyl derivatives. researchgate.net These complexes are often synthesized by the oxidation of Ce(III) precursors.

Cerium(IV) catalysts have been employed in oxidative C-C bond forming reactions. researchgate.net For instance, ceric ammonium (B1175870) nitrate (B79036) can mediate the oxidative cyclization of active methylene (B1212753) compounds with alkenes. researchgate.net While these examples often use simple cerium salts, the principles can be extended to well-defined coordination complexes like those with isopropylcyclopentadienyl ligands to achieve greater control and selectivity. The development of cerium(IV) alkyl and benzyl (B1604629) complexes, though challenging due to the oxidizing nature of Ce(IV), opens avenues for their use in organometallic catalytic cycles. nih.gov

The functionalization of C-H bonds is a significant goal in modern synthetic chemistry. While palladium and other late transition metals are prominent in this field, nih.gov there is growing interest in earth-abundant metals like cerium. Ligand-to-metal charge-transfer (LMCT) excitation of cerium alkoxide complexes has been shown to enable the activation of alkanes, facilitating C-H amination and alkylation. epa.gov The electronic properties of the isopropylcyclopentadienyl ligand could be tuned to influence the energy of such LMCT processes, thereby modulating the catalytic activity in C-H functionalization reactions.

Enantioselective Catalysis Initiated by Chiral Cerium Complexes

Enantioselective catalysis, which favors the formation of one enantiomer of a chiral product over the other, is of paramount importance in the synthesis of pharmaceuticals and fine chemicals. The development of metal complexes bearing chiral cyclopentadienyl (Cpx) ligands has become a widespread and successful strategy in asymmetric catalysis. dntb.gov.ua While often associated with Group 9 metals, these ligands have also been combined with rare-earth elements. dntb.gov.ua

The core principle involves designing a Cpx ligand where chirality is introduced directly into the ligand scaffold. This allows the chiral environment to influence the substrate's approach to the metal center, thereby directing the stereochemical outcome of the reaction. Strategies to achieve this include incorporating chiral auxiliaries derived from natural products or creating scaffolds with planar or axial chirality. bohrium.com

Although specific examples detailing chiral isopropylcyclopentadienyl cerium complexes in enantioselective catalysis are not extensively documented, the principles are well-established with other metals. An alternative strategy to induce enantioselectivity involves the use of a chiral cation in conjunction with an achiral or racemic metal catalyst. cam.ac.ukrsc.org In this approach, an anionic metal complex forms an ion pair with a chiral, non-coordinating cation. The chiral cation creates a defined chiral pocket around the catalytically active metal center, influencing the enantioselectivity of the reaction. This ion-pairing strategy has proven effective for a range of transition-metal-catalyzed transformations and represents a viable pathway for achieving asymmetry with cerium complexes. cam.ac.uk

Table 1: Strategies for Inducing Enantioselectivity with Metal Complexes

| Strategy | Description | Key Feature |

|---|---|---|

| Chiral Ligand | A stereogenic element is incorporated directly into the structure of the cyclopentadienyl ligand bound to the metal center. | Chirality is covalent and proximate to the catalytic site. |

| Chiral Cation Pairing | An anionic metal complex is paired with a separate, chiral, non-coordinating cation. | Chirality is induced through electrostatic and steric interactions in a defined pocket. |

Heterogeneous Catalysis and Supported Systems

Transitioning from homogeneous catalysis to heterogeneous systems offers significant practical advantages, including simplified catalyst recovery, enhanced stability, and suitability for continuous flow processes. Supporting organometallic complexes on solid materials is a key strategy to achieve this.

The immobilization of organometallic catalysts, such as those containing cyclopentadienyl ligands, can be achieved through surface organometallic chemistry. nih.gov This method involves the reaction of a molecular precursor, like a cerium complex bearing isopropylcyclopentadienyl ligands, with a solid support material. Common supports include inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), which possess surface hydroxyl groups (-OH) that can react with the organometallic precursor. nih.gov

For instance, a tris(isopropylcyclopentadienyl)cerium complex could react with the surface silanols of silica, leading to the covalent anchoring of the cerium center to the support and the release of a volatile byproduct like isopropylcyclopentadiene. The structure and reactivity of the resulting surface-bound species depend heavily on the nature of the support and its pretreatment conditions (e.g., the density of surface hydroxyl groups). nih.gov

Another approach involves the direct synthesis of catalysts via mechanochemical methods like ball milling, which can produce supported bimetallic nanoparticles from coarse powders of metals and oxide supports. nih.gov Characterization of these supported species is crucial and typically involves a combination of surface-sensitive techniques, including solid-state NMR, infrared spectroscopy, and extended X-ray absorption fine structure (EXAFS) analysis. nih.gov

Supported cerium-based systems are highly effective in a range of catalytic applications, primarily leveraging the facile Ce³⁺/Ce⁴⁺ redox couple.

Oxidation: Cerium oxide (ceria, CeO₂) is a cornerstone of heterogeneous oxidation catalysis, valued for its high oxygen storage capacity and its ability to promote the activity of other metals like palladium, platinum, or copper. mit.edumdpi.comnih.gov When used as a support, ceria can activate oxygen and facilitate redox cycles crucial for reactions like CO oxidation and the hydrodeoxygenation of biomass-derived molecules. mit.edunih.gov A supported isopropylcyclopentadienyl cerium catalyst could harness these intrinsic redox properties. The cerium center, stabilized on the support, could mediate electron transfer processes, potentially acting as a catalyst for selective oxidation reactions. For example, cerium(IV)-based systems have been developed as both homogeneous and heterogeneous catalysts for the N-oxidation of pyridines using H₂O₂ as a green oxidant. researchgate.net

Polymerization: Supported single-site organometallic complexes are vital in the production of polyolefins. researchgate.net While zirconium and titanium metallocenes are the most prominent examples, the principles are broadly applicable. nih.gov Heterogenizing the catalyst prevents reactor fouling and allows for control over polymer morphology. Recently, ceria (CeO₂) nanocrystals have been shown to function as efficient and recyclable heterogeneous catalysts for the radical polymerization of methyl methacrylate (B99206) (MMA). nih.govbohrium.com The mechanism involves a surface-mediated redox process, highlighting a direct role for cerium in initiating polymerization. nih.gov Similarly, polymer-supported metal complexes have been successfully employed in the ring-opening polymerization of lactones, demonstrating that immobilization on a polymer matrix is a viable strategy for creating reusable catalysts for producing renewable polymers. rsc.org

Mechanistic Elucidation of Cerium-Catalyzed Reactions

Understanding the reaction mechanism at a molecular level is essential for optimizing catalyst performance and designing new, more efficient systems. This involves studying the reaction kinetics and identifying key catalytic intermediates.

For example, in the oxidation of CO over Pt/CeO₂ catalysts, kinetic studies have shown that ceria lowers the activation energy and enhances activity by providing a pathway for oxygen supply via its lattice. kfupm.edu.sa Comprehensive kinetic screening, where reaction parameters such as substrate and catalyst concentrations are systematically varied, allows for the determination of reaction orders and the validation of proposed mechanistic pathways. researchgate.net Such studies are crucial for distinguishing between different potential mechanisms and understanding how factors like ligand structure or the nature of the support influence catalytic activity. mdpi.com

Table 2: Common Kinetic Parameters and Their Significance

| Parameter | Description | Significance in Mechanistic Studies |

|---|---|---|

| Reaction Order | The exponent of the concentration term for a reactant in the rate law. | Indicates which species are involved in the rate-limiting step. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea signifies a faster reaction rate; catalysts provide an alternative pathway with a lower Ea. |

| Turnover Frequency (TOF) | The number of moles of substrate converted per mole of catalyst per unit time. | Provides a measure of the intrinsic activity of the catalytic center. |

The direct observation and characterization of transient intermediates are central to confirming a proposed catalytic cycle. Because these species are often short-lived and present at low concentrations, specialized spectroscopic techniques are required.

Spectroscopic and Spectrometric Methods: Techniques such as UV-visible absorption spectroscopy, resonance Raman spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) are powerful tools for detecting and structurally characterizing catalytic intermediates. researchgate.netnih.gov For instance, UV-vis can track the formation and decay of species with distinct electronic absorptions, such as different oxidation states of the metal center (e.g., Ce(III) vs. Ce(IV)). nih.gov ESI-MS allows for the direct detection of charged intermediates in the catalytic mixture, providing valuable information about their composition. researchgate.net

In the context of a reaction catalyzed by a cerium isopropylcyclopentadienyl complex, these methods would be employed to search for key species, such as substrate-bound complexes or cerium centers in different oxidation states, that are proposed in the catalytic cycle. The identification of an intermediate, such as a Ce(IV)=O species in an oxidation reaction, would provide strong evidence for the operative mechanism.

Advanced Applications and Future Research Directions

Precursors for Advanced Materials Synthesis (e.g., Cerium Oxide Nanomaterials, Thin Films)

Organometallic complexes are frequently employed as precursors in the synthesis of high-purity inorganic materials due to their volatility and clean decomposition pathways. Cerium;propan-2-ylcyclopentane is a promising candidate as a precursor for the fabrication of cerium oxide (CeO₂) nanomaterials and thin films. Cerium oxide is a technologically significant material with applications in catalysis, fuel cells, and UV-blocking coatings.

The isopropylcyclopentadienyl ligand in this compound can be engineered to tune the precursor's volatility and decomposition temperature, offering precise control over the material's growth process. The synthesis of cerium oxide nanoparticles often involves the hydrolysis or thermolysis of cerium precursors. nih.govscielo.org.mxmdpi.com The use of an organometallic precursor like this compound could offer advantages over traditional inorganic salt precursors, such as lower decomposition temperatures and the absence of halide or nitrate (B79036) contaminants in the final product.

Future research in this area would likely focus on optimizing the deposition conditions, such as temperature, pressure, and reactive gas atmosphere, to control the morphology, crystal structure, and defect chemistry of the resulting cerium oxide materials. The ability to produce high-quality cerium oxide thin films and nanoparticles from this compound could have a significant impact on the development of next-generation catalytic converters, solid oxide fuel cells, and biomedical applications. nih.govrsc.org

Table 1: Comparison of Cerium Precursors for Nanomaterial Synthesis

| Precursor Type | Typical Precursors | Advantages | Disadvantages |

| Inorganic Salts | Cerium nitrate, Cerium chloride | Low cost, readily available | Potential for halide/nitrate contamination, higher decomposition temperatures |

| Organometallic | Cerium alkoxides, This compound (potential) | High purity products, lower decomposition temperatures, tunable properties | Higher cost, sensitivity to air and moisture |

Exploration of Luminescent Properties in Optoelectronic Devices (e.g., OLEDs)

Cerium(III) complexes are known for their unique luminescent properties, which arise from the spin- and parity-allowed 5d-4f electronic transitions. nih.gov These transitions can result in high photoluminescence quantum yields and short excited-state lifetimes, making them attractive for applications in organic light-emitting diodes (OLEDs), particularly for efficient blue emission. acs.orgacs.orgresearchgate.net The development of stable and efficient blue emitters remains a critical challenge in OLED technology. nih.gov

The isopropylcyclopentadienyl ligand in this compound can be systematically modified to tune the electronic environment around the cerium(III) ion. This, in turn, can influence the energy of the 5d-4f transition and, consequently, the emission color and efficiency of the complex. Research into cerium(III) complexes has demonstrated the potential to achieve high external quantum efficiencies in OLEDs. nih.goveurekalert.org

Future investigations would involve the synthesis of a series of cerium isopropylcyclopentadienyl complexes with varying substituents on the cyclopentadienyl (B1206354) ring. The photophysical properties of these complexes, including their absorption and emission spectra, quantum yields, and excited-state lifetimes, would be thoroughly characterized. Promising candidates would then be incorporated as emitters in OLED devices to evaluate their electroluminescent performance.

Table 2: Luminescent Properties of Selected Cerium(III) Complexes for OLEDs

| Complex | Emission Color | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) in OLED |

| [Ce(TpMe₂)₂(dppz)] | Blue | ~100% | 12.5% acs.org |

| Ce-2 (a specific complex) | Blue | 95% | 20.8% nih.govresearchgate.net |

| A scorpionate ligand complex | Deep-Blue | 93% | 12.4% eurekalert.org |

Investigation of Magnetic Properties and Potential in Single Molecule Magnets (SMMs)

Single-molecule magnets (SMMs) are individual molecules that exhibit magnetic hysteresis, a property typically associated with bulk magnets. nih.gov They are of fundamental interest for their potential applications in high-density data storage, quantum computing, and spintronics. nih.gov Lanthanide ions, including cerium(III), are excellent candidates for the design of SMMs due to their large magnetic anisotropy arising from strong spin-orbit coupling. nih.govacs.org

The cerium(III) ion in this compound has a 4f¹ electronic configuration, which can give rise to significant magnetic anisotropy in an appropriate ligand field. nih.gov The cyclopentadienyl-type ligand can create a strong axial crystal field, which is a key factor in promoting SMM behavior in lanthanide complexes. acs.org Several mononuclear cerium(III) complexes have been shown to exhibit field-induced slow magnetic relaxation, a characteristic of SMMs. nih.govresearchgate.net

Future research in this direction would focus on the synthesis and magnetic characterization of this compound and its derivatives. Techniques such as SQUID magnetometry and high-frequency electron paramagnetic resonance would be employed to probe the magnetic anisotropy and relaxation dynamics of these molecules. The goal would be to understand the relationship between the molecular structure and the magnetic properties to design new cerium-based SMMs with higher blocking temperatures and larger coercive fields.

Design Principles for Next-Generation Isopropylcyclopentadienyl-Based Cerium Complexes with Enhanced Performance

The rational design of organometallic complexes is crucial for optimizing their performance in various applications. For isopropylcyclopentadienyl-based cerium complexes, several design principles can be established to enhance their properties for use in advanced materials, OLEDs, and SMMs.

Steric and Electronic Tuning: The performance of the cerium complex can be fine-tuned by modifying the substituents on the cyclopentadienyl ring. acs.org Bulky substituents can be used to protect the cerium center from unwanted interactions and to control the coordination number. Electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the complex, which in turn affects its luminescent and magnetic behavior.

Ligand Field Symmetry: The symmetry of the ligand field around the cerium ion plays a critical role in determining its magnetic anisotropy. researchgate.net For SMM applications, a strong axial ligand field is generally desirable. The use of cyclopentadienyl-type ligands is a well-established strategy for achieving this. acs.org

Ancillary Ligands: In addition to the isopropylcyclopentadienyl ligand, the introduction of other ancillary ligands can be used to further modify the properties of the cerium complex. nih.gov These ligands can be used to control the solubility, stability, and reactivity of the complex.

Future research will involve a synergistic approach combining synthetic chemistry, advanced spectroscopy, and computational modeling to develop a comprehensive understanding of the structure-property relationships in these systems. This will enable the predictive design of new cerium complexes with tailored properties for specific applications.

Integration of Cerium Isopropylcyclopentadienyl Chemistry into Sustainable and Green Chemical Processes

The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical processes. acs.org The development of cerium isopropylcyclopentadienyl chemistry can be aligned with these principles in several ways.

Atom Economy: Synthetic routes to cerium isopropylcyclopentadienyl complexes should be designed to maximize atom economy, minimizing the generation of waste.

Catalysis: Cerium complexes can act as catalysts in a variety of organic transformations. solubilityofthings.com The development of highly efficient and selective catalysts based on cerium isopropylcyclopentadienyl complexes could reduce the need for stoichiometric reagents and minimize waste. Organolanthanide complexes have shown promise as catalysts for reactions such as hydrogenation and hydrosilylation. wikipedia.org

Solvent Selection: The use of greener solvents or solvent-free reaction conditions in the synthesis and application of these complexes would further reduce their environmental footprint. acs.org

Future research will focus on developing catalytic applications for cerium isopropylcyclopentadienyl complexes and designing more sustainable synthetic methodologies. A holistic approach, considering the entire lifecycle of the chemical product, will be essential for integrating this chemistry into a circular economy. acs.orguit.no

Q & A

Q. How to structure a research question comparing cerium’s catalytic role in propan-2-ylcyclopentane vs. other cyclopentane derivatives?

- Methodological Answer : Frame using PICO (Population: cerium catalysts; Intervention: propan-2-ylcyclopentane; Comparison: methylcyclopentane; Outcome: turnover frequency). Control for variables like substrate concentration and catalyst loading. Use Arrhenius plots to compare activation energies across substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.